((2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl hydrogen sulfate
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Overview
Description
((2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl hydrogen sulfate: is a complex organic compound with a unique structure that combines a tetrahydropyran ring with a chromenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl hydrogen sulfate typically involves multiple steps. The initial step often includes the protection of hydroxyl groups followed by the formation of the tetrahydropyran ring. The chromenyl group is then introduced through a series of reactions involving chromen-2-one derivatives. The final step involves the sulfation of the hydroxyl group to form the hydrogen sulfate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
((2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chromenyl group to a dihydro derivative.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromen-2-one derivatives, while reduction may produce dihydrochromenyl compounds.
Scientific Research Applications
Chemistry
In chemistry, ((2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl hydrogen sulfate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties. It may also serve as a probe for studying enzyme-substrate interactions due to its specific functional groups.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. This includes its use as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of ((2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl hydrogen sulfate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties but different functional groups.
Berberine: A natural compound with antidiabetic properties, acting through different pathways.
Uniqueness
((2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl hydrogen sulfate is unique due to its combination of a tetrahydropyran ring and a chromenyl group. This structure provides distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
The compound ((2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl hydrogen sulfate is a complex organic molecule with potential therapeutic applications. Its structural features suggest significant biological activity, particularly in the realms of anti-inflammatory and antioxidant effects. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
This compound can be characterized by its intricate structure comprising multiple hydroxyl groups and a chromenyl moiety. The molecular formula is C12H22O11 with a molecular weight of approximately 342.3 g/mol. The presence of hydroxyl groups is often associated with enhanced biological activity due to their ability to engage in hydrogen bonding and interact with biological macromolecules.
Anti-inflammatory Properties
Research has indicated that compounds similar to the target molecule exhibit anti-inflammatory properties. For instance, studies on related flavonoids have demonstrated their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. These effects are often mediated through the inhibition of the NF-κB signaling pathway, which plays a crucial role in the inflammatory response .
Antioxidant Activity
The antioxidant capacity of this compound is also noteworthy. Compounds with similar structural features have been shown to scavenge free radicals effectively and reduce oxidative stress markers in various biological systems. This activity is crucial for protecting cells from oxidative damage and may contribute to the compound's overall therapeutic potential .
In Vitro Studies
- Macrophage Models : In vitro studies using RAW 264.7 macrophages demonstrated that compounds structurally related to our target inhibited nitric oxide production and reduced the expression of inflammatory mediators such as COX-2 and iNOS in a dose-dependent manner .
- Cell Line Experiments : A study involving human fibrosarcoma cell lines showed that similar compounds could decrease matrix metalloproteinases (MMPs), which are implicated in tissue remodeling during inflammation .
In Silico Studies
Recent computational studies have predicted potential interactions between this compound and various biological targets, suggesting that its hydroxyl groups could form significant hydrogen bonds with key amino acids in target proteins. This molecular docking analysis supports the hypothesis of its bioactivity at a molecular level .
Data Tables
The following table summarizes key studies related to the biological activity of compounds similar to this compound:
Properties
IUPAC Name |
[3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O11S/c1-7-4-12(17)26-10-5-8(2-3-9(7)10)25-16-15(20)14(19)13(18)11(27-16)6-24-28(21,22)23/h2-5,11,13-16,18-20H,6H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMBMLAUEGWIPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O11S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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